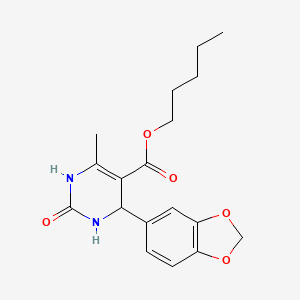![molecular formula C26H27BrN4O4S B11652506 (6Z)-6-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652506.png)
(6Z)-6-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(6Z)-6-({3-BROMO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a synthetic organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Groups: The phenyl groups with specific substituents can be introduced through various coupling reactions.
Final Assembly: The final compound is assembled through condensation reactions, ensuring the correct configuration (6Z).
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of automated synthesizers and high-throughput screening methods to identify the most efficient reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl and phenyl groups.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways.
Medicine
The compound’s potential medicinal applications include its use as an anti-cancer agent, anti-inflammatory drug, or antimicrobial agent, depending on its specific biological activity.
Industry
In the industrial sector, the compound may be used in the development of new polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the compound’s structure and the biological system in which it is used. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiadiazolo[3,2-a]pyrimidines: These compounds share the core structure and may have similar biological activities.
Phenyl-substituted Thiadiazoles: These compounds have phenyl groups with various substituents, affecting their chemical and biological properties.
Uniqueness
The uniqueness of the compound lies in its specific substituents and configuration, which can significantly influence its reactivity and biological activity. The presence of the bromo, ethoxy, and dimethylphenoxy groups may impart unique properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C26H27BrN4O4S |
|---|---|
Poids moléculaire |
571.5 g/mol |
Nom IUPAC |
(6Z)-6-[[3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxyphenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C26H27BrN4O4S/c1-5-22-30-31-24(28)19(25(32)29-26(31)36-22)12-17-13-20(27)23(21(14-17)33-6-2)35-10-9-34-18-8-7-15(3)16(4)11-18/h7-8,11-14,28H,5-6,9-10H2,1-4H3/b19-12-,28-24? |
Clé InChI |
RMYKYDPDDJLFPR-XQWBAOJFSA-N |
SMILES isomérique |
CCC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)Br)OCCOC4=CC(=C(C=C4)C)C)OCC)/C(=O)N=C2S1 |
SMILES canonique |
CCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)Br)OCCOC4=CC(=C(C=C4)C)C)OCC)C(=O)N=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzoyl-6-(4-chlorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11652423.png)
![2-{3-allyl-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11652441.png)

![{2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl}methanediyl diacetate](/img/structure/B11652446.png)
![2-[(Hexylamino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B11652447.png)
![6-(3,4-dihydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11652449.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11652457.png)

![N-[(2E,4E)-2-{[(3-bromophenyl)carbonyl]amino}-5-phenylpenta-2,4-dienoyl]alanine](/img/structure/B11652469.png)
![4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol](/img/structure/B11652484.png)
![2-{[(4-Iodophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11652491.png)

![(5Z)-5-({2-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11652501.png)

